An In-depth Technical Guide to Ethyl 7-methyl-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 7-methyl-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications
Executive Summary: Ethyl 7-methyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a core indazole scaffold, a structure of significant interest in medicinal chemistry. As a bioisostere of native indoles, the indazole ring system is a privileged pharmacophore found in numerous compounds developed as kinase inhibitors, anti-cancer agents, and serotonin receptor antagonists. This technical guide provides a comprehensive overview of the subject molecule, detailing a robust synthetic pathway, its physicochemical properties, and its applications as a key building block in drug discovery and development. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific programs.
Introduction to the Indazole Scaffold
The indazole (or isoindazole) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This scaffold is a cornerstone in modern medicinal chemistry, largely due to its ability to act as a bioisostere for the indole nucleus, which is prevalent in many biologically active molecules. Indazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[1] They are particularly prominent as inhibitors of protein kinases, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in diseases like cancer.[2]
Ethyl 7-methyl-1H-indazole-3-carboxylate belongs to this important class of molecules. Its structure is characterized by:
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An indazole core , providing the fundamental bicyclic framework.
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An ethyl carboxylate group at the 3-position, which serves as a versatile chemical handle for further synthetic modifications, such as amidation or reduction.
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A methyl group at the 7-position of the benzene ring, which can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying its metabolic profile compared to its unsubstituted counterpart.
These features make it a valuable intermediate for synthesizing more complex, polyfunctionalized indazole derivatives for screening in drug discovery campaigns.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Ethyl 7-methyl-1H-indazole-3-carboxylate and Related Analogs
| Property | Value (Ethyl 7-methyl-1H-indazole-3-carboxylate) | Value (Ethyl 1H-indazole-3-carboxylate)[3] | Value (Methyl 1H-indazole-3-carboxylate)[5] |
| IUPAC Name | Ethyl 7-methyl-1H-indazole-3-carboxylate | Ethyl 1H-indazole-3-carboxylate | Methyl 1H-indazole-3-carboxylate |
| CAS Number | 1000340-54-4 (for the acid) | 4498-68-4 | 43120-28-1 |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₀N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 204.23 g/mol | 190.20 g/mol | 176.17 g/mol |
| Appearance | Predicted: White to light yellow solid | Light yellow crystalline powder | White to off-white solid |
| Predicted XLogP3 | ~2.2 | 1.8 | 1.7 |
Spectroscopic Profile: The structural identity of ethyl 7-methyl-1H-indazole-3-carboxylate would be confirmed by standard spectroscopic methods:
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¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the C7-methyl group, distinct aromatic protons on the indazole ring, and a broad singlet for the N-H proton.
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¹³C NMR: Would display signals for the ester carbonyl carbon (~163 ppm), aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
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IR Spectroscopy: Key absorptions would include a broad N-H stretch (~3300 cm⁻¹), C-H stretches in the aromatic and aliphatic regions, and a strong C=O stretch from the ester group (~1710-1730 cm⁻¹).
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Mass Spectrometry (HRMS): The high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition of C₁₁H₁₂N₂O₂.
Synthesis and Mechanistic Insights
A robust and efficient synthesis of ethyl 7-methyl-1H-indazole-3-carboxylate can be achieved via a three-step sequence starting from the readily available 7-methyl-indole. This pathway leverages a nitrosative cyclization reaction, which is a well-established method for converting indoles into indazoles.[6]
Synthetic Pathway Overview
The synthesis proceeds through the formation of a key aldehyde intermediate, which is then oxidized to a carboxylic acid before final esterification.
Caption: Synthetic workflow from 7-methyl-indole.
Mechanistic Discussion
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Step 1: Nitrosative Cyclization: This key transformation proceeds by the reaction of 7-methyl-indole with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid like HCl. The electron-rich indole ring is attacked by the nitrosonium ion (NO⁺), leading to a cascade of reactions that results in ring-opening of the pyrrole moiety and subsequent cyclization to form the thermodynamically stable indazole ring system. The use of a syringe pump for the slow addition of the indole is critical to minimize the formation of dimeric byproducts, thereby improving the yield of the desired aldehyde.[6]
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Step 2: Oxidation: The intermediate aldehyde is oxidized to the corresponding carboxylic acid using a mild and selective oxidizing agent like sodium chlorite (NaClO₂). This reaction, known as the Pinnick oxidation, is highly efficient for converting aldehydes to carboxylic acids without over-oxidation. 2-methyl-2-butene is added as a scavenger to quench the hypochlorite byproduct, which can otherwise lead to unwanted side reactions.
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Step 3: Fischer Esterification: This is a classic acid-catalyzed esterification reaction. The carboxylic acid is protonated by a catalytic amount of a strong acid (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the final ethyl ester product. The reaction is typically driven to completion by using an excess of ethanol and removing water as it is formed.[7]
Detailed Experimental Protocol
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [6]
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In a round-bottom flask, prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv) in a solution of deionized water and DMF at 0 °C (ice bath).
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Slowly add 2 N hydrochloric acid (HCl, 7.0 equiv) to the solution while maintaining the temperature at 0 °C. Stir for 10 minutes.
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In a separate flask, dissolve 7-methyl-indole (1.0 equiv) in DMF.
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Using a syringe pump, add the 7-methyl-indole solution dropwise to the cold nitrosating mixture over a period of 2 hours.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and perform an aqueous workup by extracting the mixture three times with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid (Typical yield: ~72%).
Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid
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Dissolve the aldehyde intermediate (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
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Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.
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In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv) in water.
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Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
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Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
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Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of Ethyl 7-methyl-1H-indazole-3-carboxylate [7]
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Suspend the 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in absolute ethanol (used in excess as the solvent).
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess ethanol.
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Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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The crude product can be further purified by recrystallization or column chromatography to afford the pure ethyl ester.
Applications in Medicinal Chemistry and Drug Development
Ethyl 7-methyl-1H-indazole-3-carboxylate is not typically an end-product but rather a crucial intermediate for the synthesis of pharmacologically active compounds. The ester functionality is an ideal precursor for the generation of carboxamide libraries, which are frequently explored in structure-activity relationship (SAR) studies.
Key Therapeutic Areas:
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Oncology: Many indazole derivatives function as inhibitors of protein kinases such as Akt, vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.[8] The indazole scaffold can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition.
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Neuroscience: Indazole-3-carboxamides have been extensively investigated as antagonists for the serotonin 5-HT₃ receptor, leading to the development of antiemetic drugs like granisetron.[1]
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Anti-inflammatory Agents: The indazole core is also present in molecules designed to inhibit inflammatory signaling pathways.
Caption: Conceptual role of an indazole-based inhibitor in the PI3K/Akt signaling pathway.
Conclusion
Ethyl 7-methyl-1H-indazole-3-carboxylate is a synthetically accessible and highly versatile chemical building block. Its preparation from 7-methyl-indole via a reliable three-step process provides a solid foundation for the development of diverse libraries of indazole-based compounds. Given the proven track record of the indazole scaffold in yielding successful clinical candidates, this particular derivative represents a valuable asset for medicinal chemists engaged in the design and synthesis of novel therapeutics for oncology, neuroscience, and beyond.
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